1-Ethyl-3-(phenylsulfonyl)thiourea
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Overview
Description
1-Ethyl-3-(phenylsulfonyl)thiourea is an organosulfur compound with the molecular formula C9H12N2O2S2 and a molecular weight of 244.33 g/mol . This compound is part of the thiourea family, which is known for its diverse applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
The synthesis of 1-Ethyl-3-(phenylsulfonyl)thiourea typically involves the reaction of ethylamine with phenylsulfonyl isothiocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Ethyl-3-(phenylsulfonyl)thiourea undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3-(phenylsulfonyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(phenylsulfonyl)thiourea involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may result from the inhibition of bacterial enzymes, while its antioxidant properties could be due to its ability to scavenge free radicals . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-Ethyl-3-(phenylsulfonyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(phenylsulfonyl)thiourea: Similar structure but with a phenyl group instead of an ethyl group.
1-Methyl-3-(phenylsulfonyl)thiourea: Similar structure but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S2/c1-2-10-9(14)11-15(12,13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBJLGXHPJFFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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